molecular formula C19H16FN3O4S B2868533 (Z)-methyl 2-(6-acetamido-2-((4-fluorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 897734-36-0

(Z)-methyl 2-(6-acetamido-2-((4-fluorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2868533
CAS No.: 897734-36-0
M. Wt: 401.41
InChI Key: ARXAEWGAVLKQHI-QOCHGBHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-methyl 2-(6-acetamido-2-((4-fluorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic benzothiazole derivative of significant interest in chemical biology and medicinal chemistry research. This compound features a benzothiazole core, a scaffold widely recognized for its diverse biological activities, fused with an acetamido group and a (Z)-imino ester linkage to a 4-fluorobenzoyl moiety. The structural complexity suggests potential as a key intermediate or a functional probe. Benzothiazole-based compounds are frequently investigated as kinase inhibitors, with the 4-fluorobenzoyl group being a common pharmacophore in drugs and probes targeting ATP-binding sites. For instance, related structures have been explored for their activity against specific kinases, such as B-Raf, a critical target in oncology research [Link: https://pubs.acs.org/doi/10.1021/jm901190p]. The presence of the fluorobenzoyl group is a strategic element often used to enhance binding affinity and metabolic stability in drug discovery. Researchers utilize this compound primarily as a building block for the synthesis of more complex heterocyclic systems or as a putative inhibitor to study signal transduction pathways, apoptosis, and cellular proliferation mechanisms. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-[6-acetamido-2-(4-fluorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O4S/c1-11(24)21-14-7-8-15-16(9-14)28-19(23(15)10-17(25)27-2)22-18(26)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXAEWGAVLKQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)F)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of structural analogs and their properties, synthesized via diverse methodologies:

Key Findings

Structural Variations and Functional Groups: The target compound uniquely combines a 4-fluorobenzoyl-imino group and 6-acetamido substituent, distinguishing it from analogs like 8g (4-phenyl, oxo) and CAS 338966-35-1 (4-nitrobenzoyl-imino) . Fluorine substitution may improve pharmacokinetic properties compared to nitro or phenyl groups. Ester groups (methyl vs. ethyl vs. benzyl) influence lipophilicity and metabolic stability. For example, the methyl ester in the target compound may offer faster hydrolysis compared to benzyl esters in 13 .

Synthetic Methodologies: Palladium-catalyzed cross-couplings (e.g., for 8g) achieve moderate yields (74%) and are suitable for introducing aryl/heteroaryl groups . Hydrazide-based syntheses (e.g., 13) involve multi-step protocols with lower yields (49%), likely due to intermediate instability .

Physical and Spectral Properties: Analogs with oxo groups (e.g., 8g, 13) are characterized by distinct IR peaks at 1737–1730 cm⁻¹ (ester C=O) and 1606–1577 cm⁻¹ (benzothiazole C=N), whereas imino-containing compounds (e.g., target, CAS 338966-35-1) show shifted absorptions due to C=N stretching . Crystalline vs. oily states correlate with substituent bulkiness. For example, 8g (pale yellow oil) lacks symmetry compared to 13 (white powder) .

Research Implications

  • The target compound’s 4-fluorobenzoyl-imino group warrants further study for enhanced bioactivity, as fluorinated analogs often exhibit improved target binding and metabolic resistance .
  • Comparative data suggest that methyl esters (as in the target) may optimize solubility compared to ethyl or benzyl esters, though in vivo stability studies are needed.

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